(1S,3R,4R)-3-氨基-4-羟基环戊烷-1-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

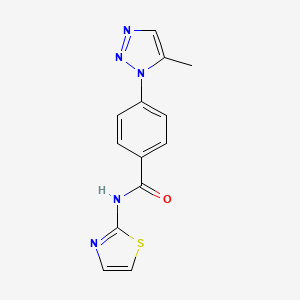

The compound "(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid; hydrochloride" is a chiral amino acid derivative that is of interest due to its potential applications in pharmaceuticals, particularly as a building block for the synthesis of various bioactive molecules. The stereochemistry of this compound suggests that it may be useful in the synthesis of stereoselective drugs.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been reported using different starting materials and key reactions. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another approach involved the Dieckmann cyclization of (S)-2-aminoadipic acid to an aminocyclopentanone, which was then elaborated to a key precursor for carbocyclic nucleosides . Additionally, the enantioselective synthesis of a cyclopentene precursor for carbocyclic nucleosides was reported, starting from D-glucono-δ-lactone and involving several steps including Dieckmann cyclization . These methods highlight the versatility of cyclization reactions in constructing the cyclopentane core.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The absolute configurations of key intermediates in the synthesis of these compounds are often confirmed by two-dimensional NMR studies . The stereochemistry is carefully controlled throughout the synthesis process, as seen in the preparation of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, which utilized a chiral glycine equivalent and stereoselective alkylation .

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions that are essential for their transformation into more complex molecules. For example, the synthesis of diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids involved Diels–Alder reactions followed by oxidative cleavage to ensure the proper stereochemistry . The ability to perform selective oxidations, esterifications, and cleavages, as well as to protect functional groups, is critical in the multi-step synthesis of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid; hydrochloride" are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their stereochemistry and functional groups. These properties include solubility, melting points, and reactivity, which are important for their application in synthesis and pharmaceutical formulations. The presence of amino and hydroxyl groups suggests that the compound would likely exhibit both hydrophilic and hydrophobic characteristics, affecting its solubility and potential interactions with biological molecules.

科学研究应用

1. 合成与表征

- 像(1S,3R,4R)-3-氨基-4-羟基环戊烷-1-羧酸;盐酸盐这样的氨基酸是合成更复杂分子的关键成分。例如,Defant 等人 (2011) 的一项研究利用了由纤维素催化热解获得的双环内酯作为手性构件,以制备新的 δ-糖氨基酸,它是二肽甘氨酸-丙氨酸的同分异构体。这种氨基酸由于存在四氢呋喃环而具有构象受限的结构,因此可能对获得新的肽模拟物具有重要意义 (Defant et al., 2011).

2. 生物和药物研究

- 与(1S,3R,4R)-3-氨基-4-羟基环戊烷-1-羧酸;盐酸盐结构相似的环戊烷衍生物在生物和药物研究中显示出巨大的前景。阿格基扬等人 (2019) 合成了 1-芳基环戊烷-1-羧酸并研究了它们的交感神经抑制作用和肾上腺素能抑制作用。尽管与所讨论的化合物没有直接关系,但这项研究证明了环戊烷衍生物在药物化学中的潜力 (Aghekyan et al., 2019).

3. 神经影像和诊断应用

- (1S,3R,4R)-3-氨基-4-羟基环戊烷-1-羧酸;盐酸盐的结构类似物已用于神经影像领域。皮克尔等人 (2020) 合成了和评估了非天然环状氨基酸的顺式立体异构体,用于正电子发射断层扫描 (PET) 成像。该研究突出了这些化合物穿过血脑屏障的能力以及它们在诊断神经系统疾病中的潜在用途 (Pickel et al., 2020).

4. 结构研究和材料科学

- 与(1S,3R,4R)-3-氨基-4-羟基环戊烷-1-羧酸;盐酸盐相似的环戊烷衍生物也已在材料科学和结构研究中找到了应用。钱等人 (2006) 制备了手性氨基酸及其带有樟脑骨架的相应氨基醇。通过 X 射线衍射技术阐明的中间体之一揭示了多功能的分子间氢键相互作用,这可能对设计具有特定性质的材料有影响 (Qian et al., 2006).

属性

IUPAC Name |

(1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUIVIVVLYVOIR-UJPDDDSFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1N)O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C[C@H]([C@@H]1N)O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2510944.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2510945.png)

![6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2510947.png)

![N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2510949.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2510950.png)

![Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2510953.png)

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2510958.png)

![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2510959.png)

![Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate](/img/structure/B2510961.png)

![3-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510965.png)